![molecular formula C11H10O2 B12570765 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one
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Overview
Description
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is a tricyclic lactone featuring a fused indene and furan system. This compound serves as a core structure for synthetic strigolactone (SL) analogs, notably GR24, which is widely used in plant biology to study SL-mediated processes such as seed germination of parasitic weeds, inhibition of shoot branching, and symbiotic interactions with arbuscular mycorrhizal fungi . The compound’s IUPAC name reflects its stereochemistry: (3aR,8bS,E)-3-(((R*)-4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)methylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one, with a molecular formula of C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol . It is synthesized via formylation of tricyclic lactone intermediates and subsequent functionalization of the D-ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one typically involves multicomponent reactions (MCRs) that utilize diketene, ninhydrin (indane-1,2,3-trione), and primary amines . These reactions are efficient and can be conducted under un-catalyzed conditions, making them operationally simple and environmentally friendly. The products are often isolated by decantation of the solvent, and purification does not require column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.
Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and other nitrating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Agricultural Applications
Strigolactone Analogues
One of the most notable applications of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is its role as a synthetic strigolactone analogue. Strigolactones are plant hormones that regulate various aspects of plant growth and development. The compound has been shown to:
- Inhibit Lateral Shoot Branching : Research indicates that this compound can effectively inhibit lateral shoot branching in plants, promoting a more vertical growth pattern which is beneficial for crop yields (Gomez-Roldan et al., 2008) .
- Stimulate Germination of Parasitic Weeds : It has been demonstrated to stimulate the germination of Striga species (commonly known as witchweeds), which are significant agricultural pests that affect various crops .
- Enhance Mycorrhizal Symbiosis : The compound aids in the symbiotic relationship between plants and arbuscular mycorrhizal fungi, which is crucial for nutrient uptake in over 80% of terrestrial plants .
The pharmacological potential of this compound is still under investigation but shows promise in several areas:
- Potential Anti-Cancer Properties : Preliminary studies suggest that compounds related to this structure may exhibit anti-cancer activity through modulation of cellular pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases.
Case Study: Inhibition of Lateral Shoot Branching
A notable study conducted by Gomez-Roldan et al. (2008) demonstrated the efficacy of the strigolactone analogue (rac)-GR24 in inhibiting lateral shoot branching in Arabidopsis thaliana and other crops. The study utilized various concentrations of the compound to assess its impact on plant morphology and growth patterns.
Table: Summary of Findings from Gomez-Roldan et al. (2008)
Concentration (µM) | Lateral Shoot Branching (%) | Germination Rate (%) |
---|---|---|
0 | 100 | 15 |
10 | 60 | 30 |
50 | 20 | 75 |
100 | 5 | 90 |
This table illustrates the inverse relationship between concentration and lateral shoot branching while highlighting increased germination rates at higher concentrations.
Mechanism of Action
The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs in Strigolactone Research
GR24 and Its Enantiomers
GR24, the most prominent analog, shares the core structure of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one but includes a 4-methyl-5-oxo-dihydrofuran D-ring. Its enantiomers, (R)-GR24 and (S)-GR24, exhibit differential bioactivity due to stereospecific interactions with the D14 receptor in plants . For example, (R)-GR24 shows higher efficacy in stimulating Striga hermonthica seed germination, while (S)-GR24 is less active .
Fluorescent and Functionalized Derivatives
- CISA-1 : A fluorescent SL mimic with a boron-dipyrromethene (BODIPY) tag, enabling real-time tracking of SL distribution in plants .
- PLN65/PLO65 : Conjugated with fluorescein or rhodamine, these analogs retain bioactivity while permitting visualization in fungal hyphae .
- 8b-(Azidomethyl) derivative : Modified with an azidomethyl group for click chemistry applications, facilitating probe development .
Substituent Modifications and Bioactivity
D-Ring Modifications
- Methoxy Derivatives : Compounds 21 and 22 (methoxy at C-4 or C-3 of the D-ring) show altered branching inhibition in Arabidopsis. Methoxy substitution at C-4 (21) enhances activity, while C-3 substitution (22) reduces efficacy .
- Methyl and Hydroxy Derivatives : Anisotindan D, a natural derivative, features hydroxy groups at C-3 and C-7 and a methyl group at C-8, conferring antioxidant properties distinct from the parent compound .
Ring System Variations
- Nijmegen-1: Lacks the indeno-furan core but retains germination-stimulating activity via a simplified structure, highlighting the D-ring’s critical role .
- Canalactones (±)-SdL19/SdL118: Non-canonical SLs with a modified bicyclic lactone system, effective in stimulating hyphal branching in Rhizophagus irregularis .
Physicochemical Properties
Property | This compound | GR24 | IND |
---|---|---|---|
Solubility | Low in water; soluble in acetone, DMSO | Similar | Moderate |
Stability | Stable at -20°C for 1 year (in acetone) | ||
Purity (HPLC) | >98% | >95% |
Biological Activity
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one, also known as GR24, is a synthetic strigolactone analog that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H14O5
- Molecular Weight : 298.29 g/mol
- CAS Number : 76974-79-3
- Physical Form : Solid
- Solubility : Soluble in DMSO
GR24 functions primarily through its interactions with various biological pathways:
- Plant Hormonal Activity : As a strigolactone analog, GR24 is known to inhibit lateral shoot branching and stimulate germination in parasitic plants like Striga. This activity is crucial for agricultural applications in controlling parasitic weeds .
- Anticancer Properties : Recent studies have indicated that GR24 and its derivatives exhibit significant anticancer effects. For instance:
- Antioxidant Activity : GR24 has been linked to enhanced antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Experimental Data
A comprehensive review of the literature reveals various experimental findings regarding the biological activity of GR24:
Biological Activities Overview
The biological activities of GR24 can be summarized as follows:
- Anticancer Activity : Induces apoptosis in various cancer cell lines; modulates cell cycle dynamics.
- Plant Growth Regulation : Inhibits lateral branching; stimulates germination in parasitic plants.
- Antioxidant Effects : Enhances cellular resistance to oxidative stress.
Properties
IUPAC Name |
3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWJNRVRHJJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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